

# Improving film uniformity and conformality with TDMASn.

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# Technical Support Center: TDMASn for Film Deposition

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Tetrakis(dimethylamino)tin** (TDMASn) for thin film deposition. The following sections address common issues related to film uniformity and conformality.

## **Troubleshooting Guide**

This guide provides solutions to specific problems you may encounter during your experiments with TDMASn.

Issue: Poor Film Uniformity Across the Substrate



## Troubleshooting & Optimization

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Potential Cause	Recommended Solution
Incomplete Precursor Saturation	The surface may not be fully reacting with the TDMASn precursor during each cycle. Increase the TDMASn pulse time to ensure sufficient exposure and achieve saturation. One study on SnO <sub>2</sub> ALD demonstrated a sharp increase in growth rate with TDMASn exposure times up to approximately 1 second, after which the growth rate increased more gradually, indicating the approach to saturation[1].
Non-Ideal Deposition Temperature	The deposition temperature significantly impacts the growth rate and uniformity. For TDMASn with H <sub>2</sub> O <sub>2</sub> , a stable growth window is generally observed between 100 and 200 °C[2]. However, with H <sub>2</sub> O as the co-reactant, the growth rate can be highly sensitive to temperature, decreasing as the temperature rises[2]. Operating outside the optimal atomic layer deposition (ALD) window can lead to non-uniformity. It is crucial to determine the optimal temperature for your specific process.
Precursor Decomposition	At elevated temperatures, TDMASn can thermally decompose, leading to chemical vapor deposition (CVD)-like growth and reduced uniformity. The onset of thermal decomposition for TDMASn has been observed at temperatures around 350 °C, resulting in a sharp increase in growth rate and less uniform films[1].
Insufficient Purge Times	If the purge time after the TDMASn pulse is too short, precursor molecules may still be present in the chamber during the co-reactant pulse, leading to gas-phase reactions and non-uniform deposition. For longer TDMASn exposure times,



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	it is recommended to also increase the			
	subsequent purge times to prevent this[1].			
Precursor Degradation	TDMASn can degrade over time, especially			
	when heated, forming species like			
	bis(dimethylamido)tin(II) (BDMASn).[3][4][5]			
	While this degradation may not significantly			
	affect the growth kinetics or film morphology, it			
	can be detrimental to the electronic properties of			
	the film[3][4][5]. It is advisable to use fresh			
	precursor and minimize prolonged heating.			

Issue: Poor Film Conformality on High-Aspect-Ratio Structures



Potential Cause	Recommended Solution			
Insufficient Precursor Exposure	In high-aspect-ratio structures, the precursor needs more time to diffuse and react with the entire surface. Increase the TDMASn pulse and exposure times to ensure complete surface saturation within the features.			
Non-Self-Limited Growth	If the deposition is not in the self-limited ALD regime due to issues like precursor decomposition at high temperatures, conformality will be compromised. Ensure your process parameters (temperature, pulse times) are within the established ALD window. For SnO <sub>2</sub> ALD using TDMASn and H <sub>2</sub> O <sub>2</sub> , a deposition temperature range of 50–300 °C has been shown to produce conformal films[1][6].			
Incomplete Ligand Removal	Residual dimethylamine ligands from the TDMASn precursor can hinder subsequent reactions, particularly in confined geometries.[6] [7] Increasing the co-reactant (e.g., H <sub>2</sub> O or H <sub>2</sub> O <sub>2</sub> ) pulse time and ensuring adequate purge times can help facilitate the complete removal of these ligands.			

## **Frequently Asked Questions (FAQs)**

Q1: What is the optimal deposition temperature for TDMASn?

A1: The optimal deposition temperature for TDMASn depends on the co-reactant used. For TDMASn with  $H_2O_2$ , a stable ALD window with a relatively constant growth rate is typically found between 100 °C and 200 °C.[2] In this range, the growth rate for SnO<sub>2</sub> is approximately 1.2 Å/cycle.[1][6] When using  $H_2O$  as the co-reactant, the growth rate is highly temperature-dependent, decreasing significantly as the temperature increases from 30 °C to 200 °C.[2]

Q2: How can I ensure my TDMASn precursor is pure and has not degraded?



A2: TDMASn is a colorless to pale yellow liquid.[8] Significant degradation of TDMASn can occur under heat stress, leading to the formation of BDMASn and a Sn-imine complex.[3][4] While this may not alter the visual appearance, it can negatively impact the electronic properties of the deposited films.[4][5] It is recommended to use precursors from reputable suppliers and to avoid prolonged heating of the precursor vial. If degradation is suspected, characterization of the precursor may be necessary.

Q3: What are the expected growth rates for films deposited with TDMASn?

A3: The growth rate is dependent on the deposition temperature and the co-reactant. For SnO<sub>2</sub> deposition with TDMASn and  $H_2O_2$ , an average growth rate of 1.2 Å/cycle is reported in the 50–300 °C range.[1][6] With  $H_2O$  as the co-reactant, the growth rate varies more significantly with temperature, from approximately 2.1 Å/cycle at 30 °C down to about 0.5 Å/cycle at 200 °C. [2]

Q4: Can TDMASn be used for low-temperature depositions?

A4: Yes, TDMASn is suitable for low-temperature ALD. High-quality SnO<sub>2</sub> films have been successfully deposited at temperatures as low as 30 °C using TDMASn and water.[2] This makes it compatible with temperature-sensitive substrates, such as those used in biological and polymeric systems.[2]

#### **Experimental Protocols**

Atomic Layer Deposition of SnO2 using TDMASn and H2O2

This protocol is based on methodologies reported for achieving uniform and conformal SnO<sub>2</sub> films.

- Precursor Handling:
  - Use **Tetrakis(dimethylamino)tin** (TDMASn) with a purity of >95%.
  - Heat the TDMASn precursor vial to 40-45 °C to ensure adequate vapor pressure.[1][2]
  - Maintain the precursor delivery lines at a higher temperature (e.g., 150 °C) than the precursor vial to prevent condensation.



- Substrate Preparation:
  - Use n-type Si(100) wafers or other suitable substrates.
  - Ensure substrates are clean prior to deposition.
- Deposition Parameters:
  - Deposition Temperature: Maintain the substrate temperature within the ALD window of 50–
    200 °C for optimal self-limited growth.[1][2]
  - Co-reactant: Use hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>).
  - Timing Sequence (t1:t2:t3:t4):
    - t1 (TDMASn pulse): 0.7 1 second. Saturation should be confirmed by observing the growth rate as a function of pulse time.
    - t<sub>2</sub> (Purge): 5 20 seconds. Longer purge times may be necessary for higher aspect ratio structures or after longer precursor pulses.
    - t<sub>3</sub> (H<sub>2</sub>O<sub>2</sub> pulse): 1 second.
    - t<sub>4</sub> (Purge): 5 20 seconds.
  - A typical timing sequence could be 1:5:1:5 (in seconds) for TDMASn pulse:purge:H<sub>2</sub>O<sub>2</sub>
    pulse:purge.[1]
- Post-Deposition Analysis:
  - Characterize film thickness and uniformity using techniques such as spectroscopic ellipsometry.
  - Assess film conformality on structured substrates using scanning electron microscopy (SEM).[1][6]
  - Evaluate film composition and purity with X-ray photoelectron spectroscopy (XPS).



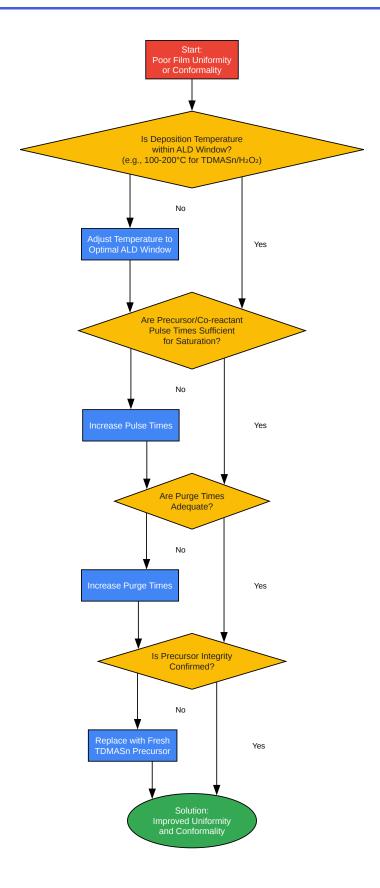
#### **Data Presentation**

Table 1: TDMASn-based SnO<sub>2</sub> ALD Process Parameters and Growth Rates

Co- reactant	Depositio n Temperat ure (°C)	TDMASn Pulse Time (s)	H <sub>2</sub> O/H <sub>2</sub> O <sub>2</sub> Pulse Time (s)	Purge Time (s)	Growth Rate (Å/cycle)	Referenc e
H <sub>2</sub> O <sub>2</sub>	50	1	1	5	~1.6	[2]
H <sub>2</sub> O <sub>2</sub>	175	1	1	5	~1.2	[1]
H <sub>2</sub> O <sub>2</sub>	200	1	1	5	~1.3	[2]
H₂O	30	1	2	30	~2.1	[2]
H <sub>2</sub> O	150	1	2	30	~0.7	[2]
H <sub>2</sub> O	200	1	2	30	~0.5	[2]

### **Visualizations**









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